N-[4-(4-bromopyrazol-1-yl)phenyl]pyridine-3-carboxamide
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Overview
Description
N-[4-(4-bromopyrazol-1-yl)phenyl]pyridine-3-carboxamide is a complex organic compound that features a pyrazole ring substituted with a bromine atom, a phenyl ring, and a pyridine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromopyrazol-1-yl)phenyl]pyridine-3-carboxamide typically involves multiple steps. One common route starts with the bromination of pyrazole to form 4-bromopyrazole. This intermediate is then reacted with 4-aminophenylpyridine-3-carboxamide under suitable conditions to yield the target compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-bromopyrazol-1-yl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by various aryl or alkyl groups using palladium catalysts and boron reagents.
Common Reagents and Conditions
Substitution: Reagents like sodium thiolate or amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boron reagents in solvents like DMF or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce a wide range of biaryl compounds .
Scientific Research Applications
N-[4-(4-bromopyrazol-1-yl)phenyl]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Materials Science: The compound can be used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-[4-(4-bromopyrazol-1-yl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of the enzyme, preventing its activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromopyrazole: A simpler compound that shares the pyrazole ring with a bromine substituent.
N-(4-bromophenyl)pyridine-3-carboxamide: Similar structure but lacks the pyrazole ring.
4-(4-bromophenyl)-1H-pyrazole: Similar but lacks the pyridine carboxamide group.
Uniqueness
N-[4-(4-bromopyrazol-1-yl)phenyl]pyridine-3-carboxamide is unique due to its combination of a brominated pyrazole ring, a phenyl ring, and a pyridine carboxamide group. This unique structure allows it to interact with a broader range of molecular targets and participate in diverse chemical reactions, making it a versatile compound in scientific research .
Properties
IUPAC Name |
N-[4-(4-bromopyrazol-1-yl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4O/c16-12-9-18-20(10-12)14-5-3-13(4-6-14)19-15(21)11-2-1-7-17-8-11/h1-10H,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBIODXHQYNLNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)N3C=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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